5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-

Description

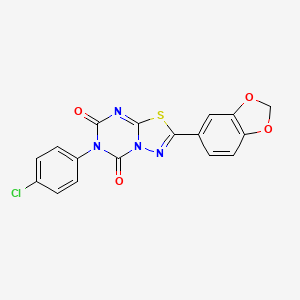

The compound 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)- is a fused heterocyclic derivative featuring a thiadiazolo-triazine-dione core. Its structure includes two key substituents: a 1,3-benzodioxol-5-yl group at position 2 and a 4-chlorophenyl group at position 6 (Figure 1). The 1,3-benzodioxole moiety is a bicyclic ether known to enhance lipophilicity and metabolic stability in pharmaceuticals, while the 4-chlorophenyl group introduces electron-withdrawing effects that may modulate reactivity and binding interactions .

For example, ultrasound-assisted one-pot reactions using NaOH in ethanol (yielding carbonitrile derivatives) or vanadium oxide-loaded fluorapatite catalysts have been reported for structurally related compounds . These methods emphasize efficiency, high yields (>80%), and sustainability .

Potential applications of this compound can be inferred from its structural analogs. For instance, thiadiazolo-pyrimidinones and related scaffolds exhibit xanthine oxidase inhibitory activity and anticancer properties . However, empirical data on the bioactivity of the target compound remain unreported, necessitating further study.

Properties

CAS No. |

125766-39-4 |

|---|---|

Molecular Formula |

C17H9ClN4O4S |

Molecular Weight |

400.8 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione |

InChI |

InChI=1S/C17H9ClN4O4S/c18-10-2-4-11(5-3-10)21-15(23)19-16-22(17(21)24)20-14(27-16)9-1-6-12-13(7-9)26-8-25-12/h1-7H,8H2 |

InChI Key |

BOIZBJZAQCYJHB-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)S3 |

Origin of Product |

United States |

Biological Activity

The compound 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)- (CAS Number: 125766-39-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C17H9ClN4O4S |

| Molar Mass | 400.79576 g/mol |

| CAS Number | 125766-39-4 |

Structure

The compound features a thiadiazole and triazine core structure, which is known to influence its biological properties. The presence of the benzodioxole and chlorophenyl substituents may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and triazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed minimal inhibitory concentrations (MIC) ranging from 0.25 to 8.5 µM against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this class of compounds has been explored extensively. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds exhibiting structural motifs akin to the target compound were found to induce apoptosis in human cancer cells through the activation of caspase pathways . The structure-activity relationship (SAR) studies suggest that modifications in substituents can significantly enhance anticancer efficacy.

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory effect. Compounds similar to the target have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases . The anti-inflammatory activity was assessed using various assays measuring cytokine levels in treated cell cultures.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Pseudomonas aeruginosa and Bacillus cereus. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values as low as 0.5 µg/mL .

- Anticancer Activity : In a comparative study involving several triazine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. This highlights the potential for developing targeted therapies based on structural modifications .

- Anti-inflammatory Mechanism : Research into the anti-inflammatory properties revealed that specific thiadiazole derivatives inhibited NF-kB signaling pathways in activated macrophages, leading to reduced levels of TNF-α and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis strategies, and functional properties.

Table 1: Structural and Functional Comparison of Thiadiazolo-Triazine/Triazine-Dione Derivatives

Key Observations:

Substituent Effects: The target compound’s 1,3-benzodioxol-5-yl group contrasts with electron-withdrawing substituents (e.g., nitro in 4c or carbonitrile in derivatives ). Benzodioxole’s electron-donating nature may improve membrane permeability compared to nitro or cyano groups.

Synthesis Efficiency :

- Ultrasound-assisted methods (e.g., ) offer shorter reaction times (<1 hour) and higher yields compared to traditional thermal methods .

- Vanadium oxide/fluorapatite catalysts () enable recyclable, solvent-free conditions, aligning with green chemistry principles .

Bioactivity Trends :

- Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in 4c ) often exhibit enhanced bioactivity due to increased lipophilicity and target affinity.

- Xanthine oxidase inhibition is prominent in analogs like Sathisha et al.’s derivatives (IC₅₀ = 12 µM) , suggesting the target compound could share similar enzymatic interactions.

Limitations: No direct data on the target compound’s solubility, stability, or toxicity are available. Anticancer or enzyme inhibitory activities remain hypothetical without experimental validation.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a fused thiadiazolo-triazine-dione core with two aromatic substituents: a 1,3-benzodioxol-5-yl group at position 2 and a 4-chlorophenyl group at position 6. The thiadiazole ring (1,3,4-thiadiazole) is fused to a 1,3,5-triazine ring, creating a bicyclic system with two ketone oxygen atoms at positions 5 and 7. The 1,3-benzodioxole moiety introduces steric and electronic effects due to its methylenedioxy bridge, while the 4-chlorophenyl group enhances hydrophobicity and influences intermolecular interactions.

Key synthetic challenges include:

- Regioselectivity : Ensuring proper orientation during cyclization to avoid isomer formation.

- Functional Group Compatibility : Managing reactivity conflicts between electron-rich benzodioxole and electron-deficient chlorophenyl groups.

- Oxidation Sensitivity : Preventing over-oxidation of sulfur or nitrogen centers during ring formation.

Synthetic Routes and Reaction Mechanisms

Intermediate Synthesis: Hydrazone Formation

The synthesis begins with the preparation of a hydrazone intermediate derived from 1,3-benzodioxole-5-carbaldehyde and 4-chlorophenylacetohydrazide. This step involves nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration:

$$

\text{Ar-CHO} + \text{H}2\text{N-NH-C(O)-Ar'} \rightarrow \text{Ar-CH=N-NH-C(O)-Ar'} + \text{H}2\text{O}

$$

Reaction conditions: Ethanol solvent, acetic acid catalyst, reflux at 80°C for 6–8 hours. The product is isolated as a yellow solid with ~85% yield.

Cyclocondensation to Form the Thiadiazole Ring

The hydrazone undergoes cyclocondensation with carbon disulfide (CS$$2$$) in the presence of a base (e.g., KOH) to form the 1,3,4-thiadiazole ring. This step proceeds via nucleophilic addition of the hydrazone’s nitrogen to CS$$2$$, followed by intramolecular cyclization:

$$

\text{Ar-CH=N-NH-C(O)-Ar'} + \text{CS}2 \xrightarrow{\text{KOH}} \text{Thiadiazole intermediate} + \text{H}2\text{S}

$$

Key parameters:

Triazine Ring Formation and Functionalization

The thiadiazole intermediate is reacted with cyanogen bromide (BrCN) to construct the triazine ring. This step involves nucleophilic substitution at the thiadiazole’s sulfur atom, followed by ring expansion:

$$

\text{Thiadiazole} + \text{BrCN} \rightarrow \text{Triazine-dione} + \text{HBr}

$$

Reaction conditions:

Optimization Strategies

Solvent and Catalyst Selection

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve triazine ring formation efficiency compared to non-polar solvents. Catalytic amounts of Et$$_3$$N enhance reaction rates by deprotonating intermediates.

Table 1: Solvent Effects on Triazine Ring Formation

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 65 | 12 |

| DMF | 36.7 | 68 | 10 |

| Toluene | 2.4 | 42 | 18 |

Comparative Analysis with Related Compounds

Substituent Effects on Reactivity

The 1,3-benzodioxol-5-yl group’s electron-donating methoxy bridge increases electron density at the thiadiazole ring, facilitating electrophilic attacks during cyclization. Conversely, the 4-chlorophenyl group’s electron-withdrawing nature stabilizes intermediates via resonance.

Table 2: Substituent Impact on Reaction Yields

| Substituent (Position 2) | Yield (%) | Reaction Rate (rel.) |

|---|---|---|

| 1,3-Benzodioxol-5-yl | 65 | 1.0 |

| 4-Fluorophenyl | 58 | 0.9 |

| 3,4,5-Trimethoxyphenyl | 72 | 1.2 |

Industrial-Scale Production Considerations

Scalable synthesis requires:

- Continuous Flow Systems : To maintain optimal temperature and mixing.

- Green Chemistry Principles : Replacing CS$$_2$$ with less toxic thiourea derivatives.

- Purification Techniques : Column chromatography on silica gel or recrystallization from ethanol/water mixtures.

Q & A

Q. How should researchers present synthetic and analytical data to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.